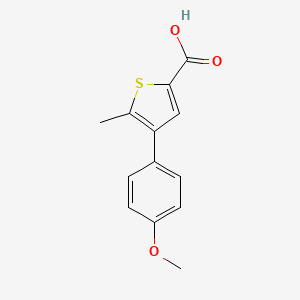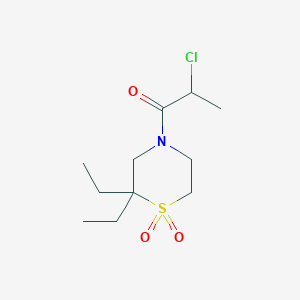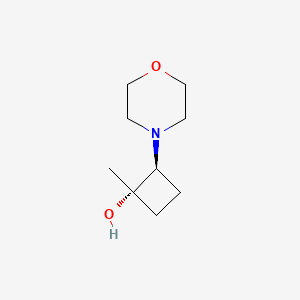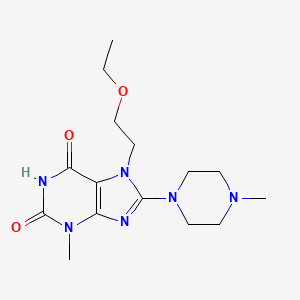
7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as E-217β, is a synthetic compound that belongs to the class of xanthine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Properties
- A study by Zygmunt et al. (2015) found that certain derivatives of purine-2,6-dione, similar to the compound , exhibited significant analgesic and anti-inflammatory effects. These compounds were more active than acetylic acid in tests.
Potential Psychotropic Activity
- Research by Chłoń-Rzepa et al. (2013) investigated derivatives of purine-2,6-dione for their affinity to serotonin receptors and found some compounds to display antidepressant and anxiolytic properties.
Serotonin Receptor Targeting
- A study conducted by Chłoń-Rzepa et al. (2015) synthesized arylpiperazine derivatives of purine-2,6-dione, which targeted serotonin and dopamine receptors, suggesting their potential as antidepressants or antipsychotics.
Anxiolytic, but Not Antidepressant, Activity
- In research by Jastrzębska-Więsek et al. (2011), certain purine-2,6-dione analogs demonstrated specific anxiolytic activity without notable antidepressant effects in mouse models.
Purine Derivatives as Serotonin Receptor Ligands
- A paper by Jurczyk et al. (2004) explored pyrimido[2,1-f]purine-2,4-dione derivatives, finding high affinity for serotonin and alpha receptors, suggesting their potential in treating anxiety or depression.
Novel Octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione Derivatives
- Saito et al. (1997) synthesized novel derivatives related to the chemical structure of interest, potentially useful as intermediates in drug synthesis. (Saito et al., 1997)
3-Ylidenepiperazine-2,5-diones as Versatile Organic Substrates
- Liebscher and Jin (1999) discussed the use of similar cyclic dipeptides in synthesizing natural products and analogues, indicating their versatility in chemical synthesis. (Liebscher & Jin, 1999)
Antidepressant and Anxiolytic-like Activity
- Partyka et al. (2015) found that certain 7-arylpiperazinylalkyl derivatives of purine-2,6-dione displayed potent antidepressant and anxiolytic properties. (Partyka et al., 2015)
Eigenschaften
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O3/c1-4-24-10-9-21-11-12(19(3)15(23)17-13(11)22)16-14(21)20-7-5-18(2)6-8-20/h4-10H2,1-3H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDMKADCBDABSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

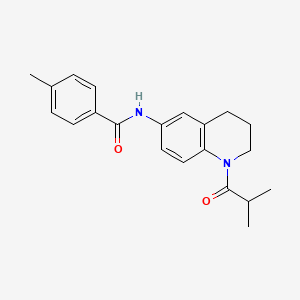
![Oxiran-2-yl-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2820074.png)

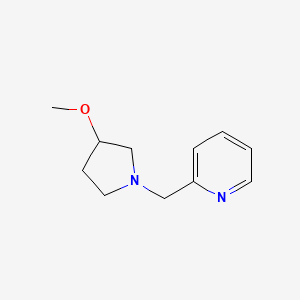

![[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2820082.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2820083.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2820084.png)



